

Comparative Analysis of Analytical Methods for 2-Methylquinoline-6-carbaldehyde

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Compound of Interest

Compound Name: 2-Methylquinoline-6-carbaldehyde

Cat. No.: B033555

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For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of **2-methylquinoline-6-carbaldehyde** is crucial for its potential applications in medicinal chemistry and materials science. This guide provides a comparative overview of mass spectrometry and alternative analytical techniques for the characterization and quantification of this compound, supported by experimental data and detailed protocols.

Mass Spectrometry Analysis

Direct experimental mass spectrometry data for **2-methylquinoline-6-carbaldehyde** is limited in publicly available literature. However, based on the analysis of structurally similar quinoline aldehydes and general fragmentation patterns of aromatic aldehydes, a predicted fragmentation profile can be outlined. The molecular weight of **2-methylquinoline-6-carbaldehyde** is 171.19 g/mol .

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation:

Under electron ionization, **2-methylquinoline-6-carbaldehyde** is expected to exhibit a prominent molecular ion peak ($M^{+\cdot}$) at m/z 171. The fragmentation pattern will likely involve the loss of the formyl group ($-CHO$) or a hydrogen radical.

Predicted Fragment Ion (m/z)	Predicted Lost Neutral Fragment	Interpretation
171	-	Molecular Ion ($M^{+\cdot}$)
170	H	Loss of a hydrogen radical from the aldehyde
142	CHO	Loss of the formyl radical
115	C ₂ H ₂	Further fragmentation of the quinoline ring

Comparison with a Structurally Similar Compound:

For comparison, the EI-MS of 2-chloro-6-methylquinoline-3-carbaldehyde (molecular weight 205.64 g/mol) shows a molecular ion peak and subsequent fragmentation, providing a basis for predicting the behavior of the target analyte.

Alternative Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful alternative techniques for the analysis of **2-methylquinoline-6-carbaldehyde**.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust method for the quantification of aromatic aldehydes. For enhanced sensitivity and selectivity, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common practice, although direct analysis is also feasible.[\[1\]](#)

Performance Comparison of HPLC Methods for Aldehyde Analysis

Method	Analyte	Matrix	Column	Detection Limit	Recovery (%)	Reference
HPLC-UV	Quinoline	Textiles	C18 (5µm, 4.6mm × 250mm)	0.2 µg/mL (LOQ)	90.6 - 98.9	[2]
SPME-HPLC/UV	Aromatic Aldehydes	Water	C18	11-41 pg/mL	-	[3]
HPLC-UV (DNPH)	Volatile Aldehydes	Fish Meat	C18	0.75-2.19 nmol/g	-	[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds like quinoline derivatives.

Performance of GC-MS Methods for Quinoline Analysis

Method	Analyte	Matrix	Column	Detection Limit (LOD)	Recovery (%)	Reference
GC-MS	Quinoline	Textiles	DB-5MS (30 m × 0.25 mm × 0.5 µm)	0.1 mg/kg	82.9 - 92.0	[5]

Experimental Protocols

HPLC-UV Analysis of Quinoline Compounds

This protocol is adapted from a method for the determination of quinoline in textile samples.[2]

- Sample Preparation (Ultrasonic Extraction):

- Cut 1.0 g of the sample into small pieces (approximately 5mm x 5mm).

2. Place the sample into a suitable extraction vessel.
 3. Add 10 mL of acetonitrile to the vessel.
 4. Perform ultrasonic extraction for 30 minutes at 40°C.
 5. Allow the extract to cool to room temperature.
 6. Filter the extract through a 0.45 µm filter membrane prior to HPLC analysis.
- HPLC-UV Conditions:
 - Instrument: High-Performance Liquid Chromatograph with a UV detector.
 - Column: C18 (5µm, 4.6mm × 250mm).[\[2\]](#)
 - Mobile Phase: Acetonitrile and water.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Detection Wavelength: 225 nm.[\[2\]](#)
 - Quantification: Create a calibration curve using standard solutions of the analyte in acetonitrile.

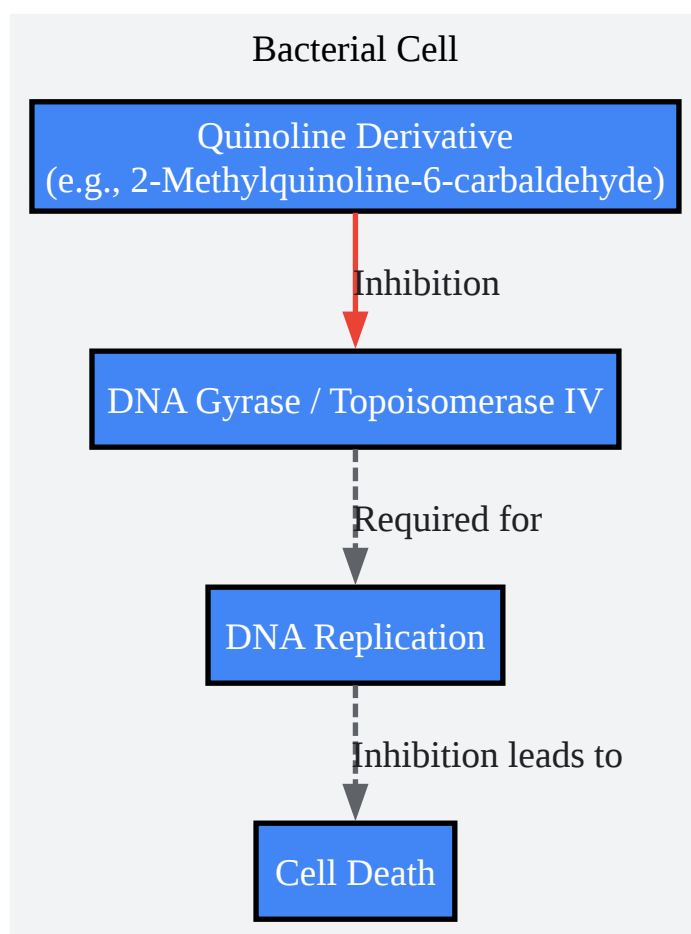
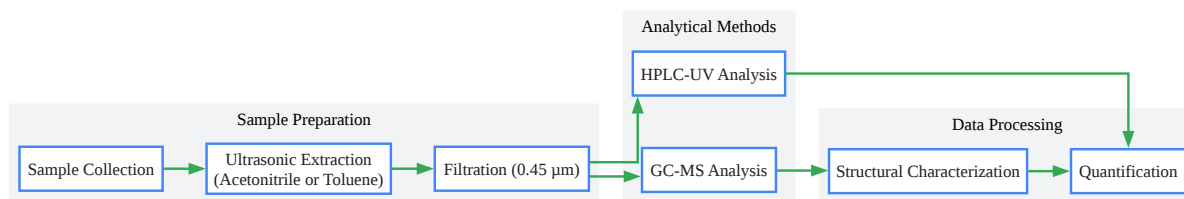
GC-MS Analysis of Quinoline Compounds

This protocol is based on a method for determining quinoline in textiles.[\[5\]](#)

- Sample Preparation (Ultrasonic Extraction):
 1. Place 1.0 g of the sample (cut into 5mm x 5mm pieces) into a centrifuge tube.
 2. Add 15 ml of toluene to the sample.
 3. Subject the sample to ultrasonic extraction at 40°C for 30 min.

4. Pass the organic phase through a 0.45 μm filter membrane.
- GC-MS Conditions:
 - Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
 - Column: DB-5MS capillary column (30 m \times 0.25 mm \times 0.5 μm).[\[5\]](#)
 - Inlet Temperature: 250°C.
 - Injection Volume: 1.0 μl (splitless).
 - Carrier Gas: Helium at a flow rate of 1.0 mL/min.
 - Oven Temperature Program: Initial temperature of 90°C for 2 min, then increase to 260°C at a rate of 20 °C/min, and hold at 260°C for 3 min.[\[2\]](#)
 - Mass Spectrometry: Electron Impact (EI, 70 eV) with a mass scan range of 30-200 amu.

Visualizations



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